Anpirtoline

Vue d'ensemble

Description

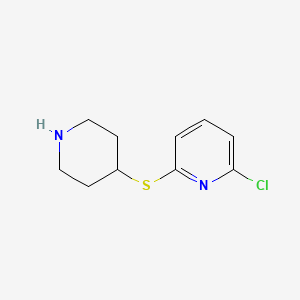

L’anpirtoline est un composé chimique synthétique de formule chimique C₁₀H₁₃ClN₂S . Il est principalement connu pour son rôle d’agoniste du récepteur 5-HT1B et d’antagoniste du récepteur 5-HT3 . Ce composé a été étudié pour ses effets potentiels sur la synthèse de la sérotonine et sa capacité à réduire le comportement agressif .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’anpirtoline peut être synthétisée par une série de réactions chimiques impliquant une substitution nucléophile. Une méthode courante implique la réaction de la 2-chloro-6-nitropyridine avec la 4-mercaptopiperidine sous atmosphère d’argon. La réaction est généralement effectuée dans un solvant tel que le diméthylacétamide avec l’hydrure de sodium comme base .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle de l’this compound ne soient pas largement documentées, la synthèse suit généralement des voies similaires à celles décrites ci-dessus, avec optimisation pour la production à grande échelle. Cela peut impliquer l’utilisation de catalyseurs et de conditions réactionnelles plus efficaces pour augmenter le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

L’anpirtoline subit plusieurs types de réactions chimiques, notamment :

Substitution nucléophile : Il s’agit d’une réaction clé dans sa synthèse.

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels attachés au cycle pyridine.

Réactions de substitution : Ces réactions peuvent se produire au niveau des atomes de chlore ou de soufre du composé.

Réactifs et conditions courants

Hydrure de sodium : Utilisé comme base dans les réactions de substitution nucléophile.

Diméthylacétamide : Solvant courant pour les réactions.

Atmosphère d’argon : Pour éviter les réactions secondaires indésirables avec l’oxygène.

Principaux produits

Le principal produit de ces réactions est la 2-chloro-6-(4-pipéridinylthio)pyridine , qui constitue la structure de base de l’this compound .

Applications De Recherche Scientifique

Anpirtoline (C~10~H~13~ClN~2~S) is a synthetic chemical compound that functions as a 5-HT1B receptor agonist and a 5-HT3 receptor antagonist, leading to a decrease in serotonin synthesis and a reduction in aggressive behavior . It is primarily utilized in research settings due to its receptor agonist and antagonist properties . Studies of aggression, social instigation, and other behavioral traits utilize the compound .

Scientific Research Applications

This compound is used in various scientific studies, particularly those focusing on behavioral and neurochemical effects .

Behavioral Studies

- Aggression: this compound has demonstrated the ability to antagonize isolation-induced aggressive behavioral components in mice . Studies show that it decreases both instigated and frustration-heightened aggression .

- Learning and Memory: Research indicates that this compound can impair learning and memory in spatial and aversive tasks. Studies using water mazes and passive avoidance tasks in rats have shown that this compound can cause a dose-dependent impairment of learning and memory .

- Social Behavior: this compound and trifluoromethylphenyl-piperazine have shown effectiveness in reversing isolation-induced impairments in mice in social behavior deficit tests, an effect associated with compounds exhibiting agonist properties at the 5-HT1B receptor .

- Startle Response and PPI: this compound impacts ASR (acoustic startle response) and PPI (prepulse inhibition) in male rats . Combining this compound with a 1A antagonist (WAY 100635) produces a greater reduction in ASR and PPI compared to using either drug alone .

Neurochemical Studies

- Serotonin Synthesis: this compound decreases 5-HT synthesis rates in investigated brain areas . A study on rats showed that acute administration of this compound significantly decreased 5-HT synthesis rates in various brain areas .

- Dopamine and Serotonin Metabolism: this compound treatment can increase dopamine metabolism in the cortex, striatum, and midbrain, and also influences serotonin metabolism in a structure- and state-specific manner .

- Pain Perception: this compound has demonstrated pain-relieving effects in electrostimulated pain tests in mice . It dose-dependently increases the pain threshold .

Additional Applications

- Parkinson's Disease: this compound has been found to produce a dose-dependent reduction of LIDs (L-DOPA-induced dyskinesias) in rat and monkey models of Parkinson's Disease .

- Pain Relief: this compound and tramadol can decrease both somatosensory-evoked potential amplitudes and subjective estimates of pain, with this compound having a greater effect .

Mécanisme D'action

L’anpirtoline exerce ses effets principalement par son action sur les récepteurs de la sérotonine. Il agit comme un agoniste du récepteur 5-HT1B et un antagoniste du récepteur 5-HT3 . Cette double action entraîne une diminution de la synthèse de la sérotonine et une réduction du comportement agressif. L’interaction du composé avec ces récepteurs influence diverses voies moléculaires impliquées dans la neurotransmission .

Comparaison Avec Des Composés Similaires

Composés similaires

Trifluorométhylphényl-pipérazine : Un autre composé présentant des propriétés d’agoniste au niveau du récepteur 5-HT1B.

Imipramine et désipramine : Composés standard utilisés dans les études comportementales à des fins de comparaison.

Singularité

L’anpirtoline est unique en raison de sa double action en tant qu’agoniste du récepteur 5-HT1B et antagoniste du récepteur 5-HT3 . Cette combinaison de propriétés la rend particulièrement utile pour étudier les interactions complexes de la sérotonine dans le cerveau et ses effets sur le comportement .

Activité Biologique

Anpirtoline, a novel compound primarily recognized for its activity as a selective agonist of the 5-HT_1B serotonin receptor, has garnered attention for its potential therapeutic effects, particularly in the realms of pain management and depression. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions mainly as a potent agonist at the 5-HT_1B receptor, which is implicated in various neurophysiological processes. Research indicates that this compound can modulate synaptic transmission and enhance excitatory synaptic responses in specific brain regions, particularly the CA1 area of the hippocampus. This modulation is believed to occur through localized potentiation of AMPA receptor-mediated responses, which are critical for synaptic plasticity and memory formation .

Key Research Findings

- Antinociceptive Effects : this compound has demonstrated significant antinociceptive properties in rodent models. In electrostimulated pain tests, it was shown to increase pain thresholds in a dose-dependent manner, with an effective dose (ED50) of 0.52 mg/kg when administered intraperitoneally .

- Antidepressant-Like Activity : In behavioral despair tests (such as the forced swimming test), this compound significantly reduced immobility time in rats, indicating antidepressant-like effects. Its potency was noted to be four times greater than standard antidepressants like imipramine .

- Serotonin Synthesis : Studies have shown that both acute and chronic administration of this compound affects serotonin synthesis in the rat brain. This effect is crucial as it correlates with the modulation of mood and pain perception .

Table 1: Summary of this compound's Biological Activities

| Activity Type | Measurement Method | Observed Effect | ED50 (mg/kg) |

|---|---|---|---|

| Antinociceptive | Electro-stimulation | Increased pain threshold | 0.52 |

| Antidepressant-like | Forced swimming test | Reduced immobility time | 4.6 |

| Serotonin synthesis | Biochemical assays | Increased serotonin levels | N/A |

Case Studies

Case Study 1: Antidepressant Efficacy in Rodent Models

In a controlled study involving rodents subjected to chronic unpredictable stress (CUS), this compound was found to significantly enhance synaptic responses in the CA1 region of the hippocampus compared to unstressed controls. The potentiation persisted even after prolonged washout periods, suggesting a long-lasting effect on synaptic plasticity associated with mood regulation .

Case Study 2: Pain Management Applications

In another investigation focusing on pain management, this compound's ability to elevate pain thresholds was evaluated against traditional analgesics. Results indicated that this compound not only provided effective pain relief but did so with fewer side effects compared to conventional treatments, highlighting its potential as a safer alternative in clinical settings .

Propriétés

IUPAC Name |

2-chloro-6-piperidin-4-ylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGALEXMXDMUMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045659 | |

| Record name | Anpirtoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98330-05-3 | |

| Record name | Anpirtoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98330-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anpirtoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098330053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anpirtoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANPIRTOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32K9S228IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.